N-(2-Chloro-6-methoxycarbonylphenyl)methyl phthamide

描述

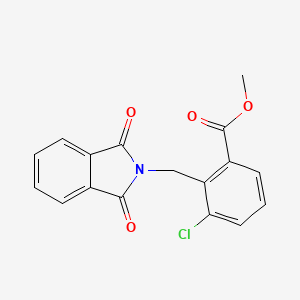

N-(2-Chloro-6-methoxycarbonylphenyl)methyl phthamide is an organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a methyl ester group, a chloro substituent, and an isoindoline-1,3-dione moiety.

准备方法

The synthesis of N-(2-Chloro-6-methoxycarbonylphenyl)methyl phthamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One commonly employed approach involves the reaction of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux, using a catalyst such as SiO2-tpy-Nb to obtain the final products with moderate to excellent yields .

化学反应分析

N-(2-Chloro-6-methoxycarbonylphenyl)methyl phthamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.

Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Condensation: The compound can participate in condensation reactions to form larger heterocyclic structures.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . Major products formed from these reactions include various substituted isoindoline derivatives and larger heterocyclic compounds.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that phthalimide derivatives, including N-(2-Chloro-6-methoxycarbonylphenyl)methyl phthamide, exhibit significant antimicrobial properties. Structural modifications in phthalimide compounds have been shown to enhance their biological activity against various pathogens. For instance, derivatives with N-alkyl and N-alkyloxy groups demonstrate potent fungicidal action, making them suitable candidates for use as pesticides and pharmaceuticals .

Anticancer Potential

this compound has also been investigated for its anticancer properties. In vitro studies reveal that certain derivatives can induce cytotoxic effects on cancer cell lines. For example, compounds structurally similar to this phthamide have shown promising results against breast cancer cells, indicating potential pathways for therapeutic interventions .

Organic Synthesis

Reagents in Chemical Reactions

this compound serves as an effective reagent in various organic synthesis reactions. It can act as an acylating agent in amidation processes, facilitating the formation of amides from carboxylic acids. The methodology often involves generating phosphonium salts from N-chlorophthalimide and triphenylphosphine, which enhances the efficiency of amidation reactions .

Transamidation Reactions

This compound has also been explored for its role in transamidation reactions, where it can be utilized to transfer amide groups between different substrates. Such reactions are critical in the synthesis of complex organic molecules with desired functional groups .

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been studied for its effects on material properties. Phthalimide derivatives can enhance thermal stability and mechanical strength in polymer composites, making them valuable in developing advanced materials for industrial applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by Pawar et al. (2012) synthesized various phthalimide derivatives and tested their antimicrobial activity against a range of bacterial strains. The results indicated that certain modifications led to increased inhibition rates against Gram-positive bacteria, highlighting the potential of these compounds in pharmaceutical applications .

Case Study 2: Anticancer Activity

In a study exploring the cytotoxic effects of phthalimide derivatives on breast cancer cell lines, significant inhibition was observed at specific concentrations over time. The mechanism of action was linked to the compound's ability to interact with cellular pathways involved in apoptosis, suggesting its potential as a therapeutic agent .

作用机制

The mechanism of action of N-(2-Chloro-6-methoxycarbonylphenyl)methyl phthamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

相似化合物的比较

N-(2-Chloro-6-methoxycarbonylphenyl)methyl phthamide can be compared with other similar compounds, such as:

Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate: Another isoindoline derivative with similar structural features but different substituents.

N-isoindoline-1,3-dione derivatives: A broader class of compounds with diverse substitution patterns and applications.

生物活性

N-(2-Chloro-6-methoxycarbonylphenyl)methyl phthamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C16H14ClN

- Molecular Weight : 273.74 g/mol

- CAS Number : 1403483-77-1

The presence of the chloro and methoxycarbonyl groups on the phenyl ring contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cancer progression. The compound's mechanism may involve:

- Enzyme Inhibition : It may inhibit key enzymes that facilitate tumor growth and proliferation.

- Signal Transduction Modulation : The compound could alter signaling pathways that are crucial for cancer cell survival.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

- In Vitro Studies : The compound has shown potent antiproliferative effects against various cancer cell lines, including hematological malignancies and solid tumors. For instance, it has been reported to induce apoptosis in K562 cells (a model for chronic myelogenous leukemia) with a notable reduction in cell viability at concentrations as low as 10 µM .

- In Vivo Studies : In animal models, particularly xenograft models, the compound demonstrated complete tumor regression at certain dosage levels without significant toxicity, suggesting a favorable therapeutic index .

Antimicrobial Activity

Preliminary studies have also suggested potential antimicrobial properties of this compound. It may exhibit activity against various bacterial strains, although further research is needed to quantify this effect.

Table 1: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended spectroscopic techniques for confirming the structural integrity of N-(2-Chloro-6-methoxycarbonylphenyl)methyl phthamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm the presence of aromatic protons, methoxycarbonyl groups, and methylene linkages. For example, in structurally similar compounds like N-(2-Chloro-6-methylphenyl)-trichloroacetamide, aromatic protons resonate at δ 7.23–6.98 ppm, while methyl groups appear at δ 2.11 ppm .

- Elemental Analysis : Compare calculated and experimental percentages of C, H, N, and Cl to validate purity. Discrepancies >0.3% may indicate impurities or hydration .

- Melting Point : Determine melting consistency (e.g., 141°C for analogs) to assess crystallinity and stability .

Q. How should researchers handle and store this compound to ensure experimental reproducibility?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of the methoxycarbonyl group. Avoid exposure to moisture, as seen in safety protocols for 6-(Methoxycarbonyl)-2-naphthoic acid .

- Safety Protocols : Use nitrile gloves, lab coats, and fume hoods during handling. In case of skin contact, rinse immediately with water for 15 minutes .

- Waste Disposal : Segregate organic waste and collaborate with certified hazardous waste agencies for incineration .

Q. What synthetic intermediates are critical for optimizing the yield of this compound?

- Methodological Answer :

- Phenyl Intermediate : Start with 2-chloro-6-methylphenylamine to introduce the chloro-substituted aromatic ring. Acetylation with acetic anhydride under reflux forms the acetamide backbone, a step validated in analogs like N-(2-Chloro-6-methylphenyl)-trichloroacetamide .

- Phthalimide Coupling : Use carbodiimide-based coupling agents (e.g., DCC) to attach the phthalimide group, ensuring anhydrous conditions to avoid side reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and experimental elemental analysis data for this compound derivatives?

- Methodological Answer :

- Purity Assessment : Recrystallize the compound using mixed solvents (e.g., ethanol/water) to remove impurities. For example, analogs with 42% yield required multiple recrystallizations to achieve >99% purity .

- Isomer Identification : Employ HPLC with a C18 column (e.g., 70:30 acetonitrile/water mobile phase) to detect regioisomers. Adjust synthetic conditions (e.g., temperature, catalyst) to suppress unwanted pathways .

Q. What computational strategies are effective for predicting the reactivity of the chloro and methoxycarbonyl groups in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic (chloro group) and nucleophilic (methoxycarbonyl oxygen) sites. Compare with PubChem data for related compounds to validate reactivity trends .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict hydrolysis rates of the methoxycarbonyl group .

Q. In crystallographic studies, how can SHELX software address challenges in refining the molecular conformation of this compound?

- Methodological Answer :

- Twinning Analysis : Use SHELXL to refine twinned crystals by defining twin laws (e.g., -h, -k, l) and applying restraints to anisotropic displacement parameters .

- Hydrogen Bonding Networks : Employ SHELXPRO to model hydrogen bonds between the phthamide carbonyl and adjacent aromatic protons, ensuring bond-length constraints align with neutron diffraction standards .

属性

IUPAC Name |

methyl 3-chloro-2-[(1,3-dioxoisoindol-2-yl)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO4/c1-23-17(22)12-7-4-8-14(18)13(12)9-19-15(20)10-5-2-3-6-11(10)16(19)21/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUPYWJJMSUZBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Cl)CN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701123739 | |

| Record name | Benzoic acid, 3-chloro-2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403483-77-1 | |

| Record name | Benzoic acid, 3-chloro-2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-chloro-2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。